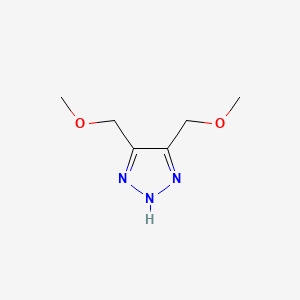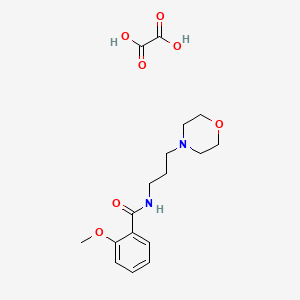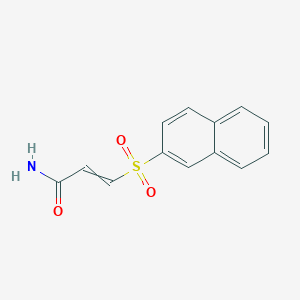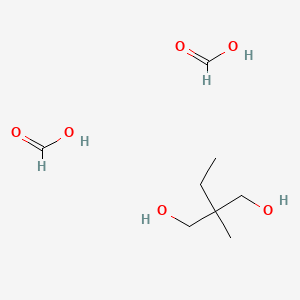
2-Ethyl-2-methylpropane-1,3-diol;formic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-methylpropane-1,3-diol, also known as 2-ethyl-2-methyl-1,3-propanediol, is an organic compound with the molecular formula C6H14O2. It is a colorless, viscous liquid that is used in various industrial applications. Formic acid, with the molecular formula CH2O2, is a colorless liquid with a pungent odor, commonly used as a preservative and antibacterial agent in livestock feed.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethyl-2-methylpropane-1,3-diol can be synthesized through the reaction of isobutyraldehyde with formaldehyde in the presence of a base catalyst. The reaction proceeds via an aldol condensation followed by hydrogenation to yield the diol.
Industrial Production Methods
In industrial settings, 2-ethyl-2-methylpropane-1,3-diol is produced through a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces ethers or esters.
Applications De Recherche Scientifique
2-Ethyl-2-methylpropane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the preparation of biologically active molecules.
Medicine: Utilized in the synthesis of pharmaceuticals and drug delivery systems.
Industry: Used in the production of polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of 2-ethyl-2-methylpropane-1,3-diol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In oxidation reactions, it donates electrons to oxidizing agents, resulting in the formation of aldehydes or carboxylic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,3-propanediol: Similar structure but lacks the ethyl group.
2-Amino-2-methyl-1,3-propanediol: Contains an amino group instead of an ethyl group.
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: Contains an additional hydroxymethyl group.
Uniqueness
2-Ethyl-2-methylpropane-1,3-diol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of ethyl and methyl groups provides a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Propriétés
Numéro CAS |
113990-19-5 |
|---|---|
Formule moléculaire |
C8H18O6 |
Poids moléculaire |
210.22 g/mol |
Nom IUPAC |
2-ethyl-2-methylpropane-1,3-diol;formic acid |
InChI |
InChI=1S/C6H14O2.2CH2O2/c1-3-6(2,4-7)5-8;2*2-1-3/h7-8H,3-5H2,1-2H3;2*1H,(H,2,3) |
Clé InChI |
LAIWWJCEEIBVCX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CO)CO.C(=O)O.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



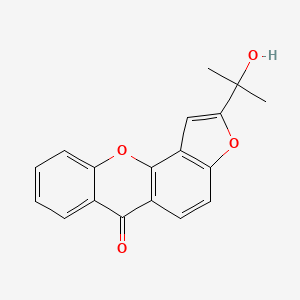
![Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate](/img/structure/B14293024.png)

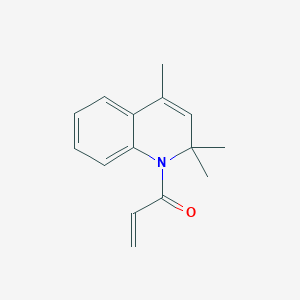

![Octyl[tris(pentanoyloxy)]stannane](/img/structure/B14293039.png)
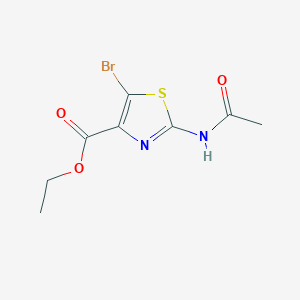
![1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione](/img/structure/B14293050.png)
![N,N-Dimethyl-4-[(E)-(2-methyl-1H-benzimidazol-6-yl)diazenyl]aniline](/img/structure/B14293054.png)
